2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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Overview
Description
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of a hydrazide with carbon disulfide and an appropriate alkylating agent to form the oxadiazole ring. This intermediate is then reacted with 3-methoxybenzoyl chloride to introduce the methoxyphenyl group. The final step involves the coupling of this intermediate with 1,2,3,4-tetrahydroquinoline under suitable conditions, such as the presence of a base and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents like dichloromethane, ethanol, or acetonitrile, and may require specific temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and methoxyphenyl group may play key roles in binding to these targets, while the tetrahydroquinoline moiety could influence the compound’s overall conformation and activity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and may exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also have diverse biological activities and can be used in similar applications.
Quinoline Derivatives: Compounds with a quinoline core are widely studied for their medicinal properties.
Uniqueness
What sets 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one apart is the specific combination of functional groups, which may confer unique properties such as enhanced biological activity or specific interactions with molecular targets. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-16-9-4-7-15(12-16)19-21-22-20(26-19)27-13-18(24)23-11-5-8-14-6-2-3-10-17(14)23/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIAXKJMKHVHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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